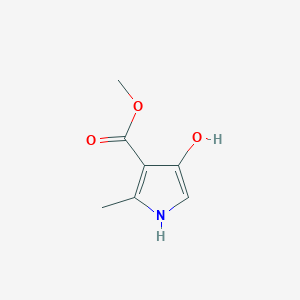
3,6,9,12,15-Pentaoxanonadecan-1-oic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6,9,12,15-Pentaoxanonadecan-1-oic acid is a chemical compound with the molecular formula C14H30O6. It is a member of the polyethylene glycol (PEG) family, which are compounds known for their versatility and wide range of applications in various fields, including chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15-Pentaoxanonadecan-1-oic acid typically involves the reaction of polyethylene glycol with appropriate reagents to introduce the carboxylic acid functionality. One common method involves the esterification of polyethylene glycol with a suitable carboxylic acid derivative, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound often employs large-scale esterification processes, utilizing catalysts to enhance reaction efficiency and yield. The reaction conditions are optimized to ensure high purity and consistent quality of the final product .
化学反応の分析
Types of Reactions
3,6,9,12,15-Pentaoxanonadecan-1-oic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols .
科学的研究の応用
3,6,9,12,15-Pentaoxanonadecan-1-oic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, to enhance their solubility and stability.
Medicine: It is used in drug delivery systems to improve the bioavailability and efficacy of therapeutic agents.
Industry: The compound finds applications in the production of surfactants, lubricants, and other industrial chemicals
作用機序
The mechanism of action of 3,6,9,12,15-Pentaoxanonadecan-1-oic acid involves its interaction with various molecular targets and pathways. In biological systems, the compound can modify the surface properties of biomolecules, enhancing their solubility and stability. It can also facilitate the transport of therapeutic agents across cell membranes, improving their bioavailability .
類似化合物との比較
Similar Compounds
3,6,9,12,15-Pentaoxanonadecan-1-ol: This compound is similar in structure but lacks the carboxylic acid functionality, making it less reactive in certain chemical reactions.
Pentaethylene glycol monobutyl ether: Another related compound, which has different applications due to its unique functional groups.
Uniqueness
3,6,9,12,15-Pentaoxanonadecan-1-oic acid is unique due to its combination of polyethylene glycol backbone and carboxylic acid functionality. This combination imparts the compound with both hydrophilic properties and reactivity, making it highly versatile for various applications in chemistry, biology, medicine, and industry .
特性
分子式 |
C14H28O7 |
|---|---|
分子量 |
308.37 g/mol |
IUPAC名 |
2-[2-[2-[2-(2-butoxyethoxy)ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C14H28O7/c1-2-3-4-17-5-6-18-7-8-19-9-10-20-11-12-21-13-14(15)16/h2-13H2,1H3,(H,15,16) |
InChIキー |
WZEXBGCBHMPWLI-UHFFFAOYSA-N |
正規SMILES |
CCCCOCCOCCOCCOCCOCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


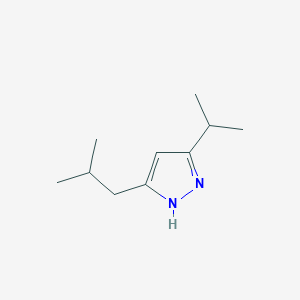


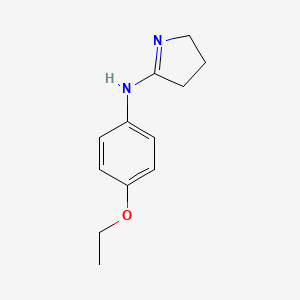
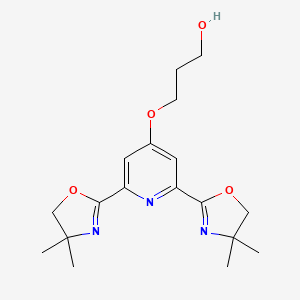
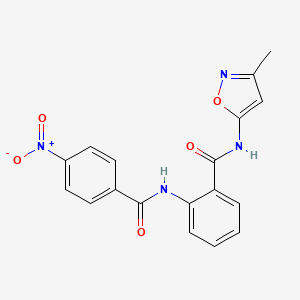

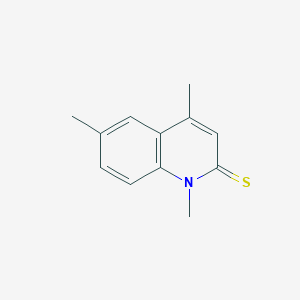
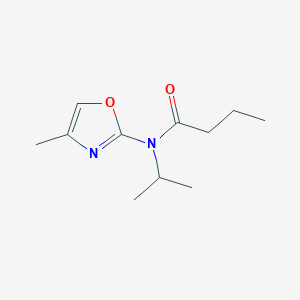

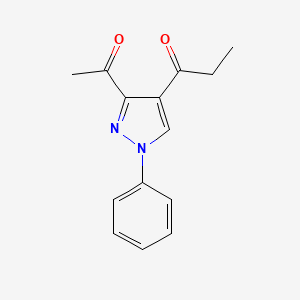

![2-[1-(5-Propylfuran-2-yl)ethyl]cyclohexan-1-one](/img/structure/B12883703.png)
